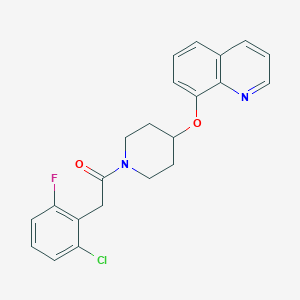

2-(2-Chloro-6-fluorophenyl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-(2-Chloro-6-fluorophenyl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone" is a structurally complex molecule that may be related to various pharmacologically active compounds. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help us infer potential properties and activities. For instance, compounds with quinolinone structures and fluorinated aromatic rings, as well as piperidine moieties, are often explored for their biological activities, such as NMDA receptor antagonism and tubulin polymerization inhibition, which could suggest potential therapeutic applications for the compound .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions that introduce various functional groups to a core structure. For example, the synthesis of a potent NR2B-selective NMDA receptor antagonist involved the introduction of a hydroxyethyl group to a dihydroquinolinone core, along with a fluorophenyl-piperidinyl moiety . Similarly, the synthesis of fluorinated quinolinone derivatives as tubulin polymerization inhibitors involved the substitution of fluorine atoms on the quinolone backbone and phenyl ring, followed by nucleophilic substitutions . These methods could potentially be adapted for the synthesis of "this compound."

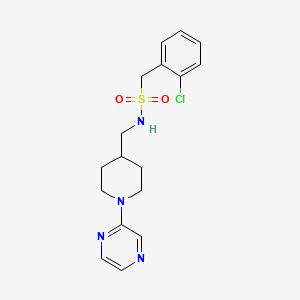

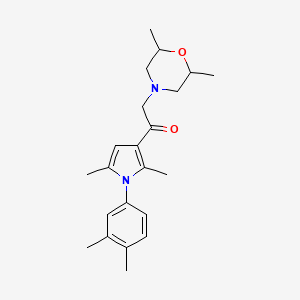

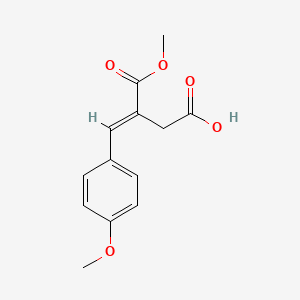

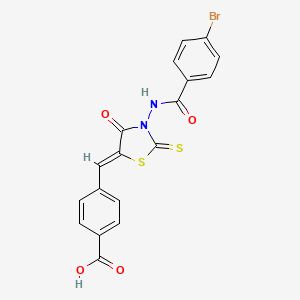

Molecular Structure Analysis

The molecular structure of related compounds reveals important information about their conformation and potential interactions with biological targets. For instance, the crystal structure of an adduct comprising hydroxypiperidinyl and piperidinyl substituents on a chlorophenylmethanone component showed specific dihedral angles between the benzene ring and the piperidine rings, which could influence the compound's binding affinity and selectivity . These structural insights are crucial for understanding how "this compound" might interact with its targets.

Chemical Reactions Analysis

The reactivity of compounds with similar structural features can provide insights into the types of chemical reactions "this compound" might undergo. For example, 2-fluorotropone reacts with piperidine to give a substitution product, indicating that fluorine atoms on aromatic rings can be reactive sites for nucleophilic substitution reactions . This suggests that the chloro-fluorophenyl group in the compound of interest might also be a site for chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are influenced by their molecular structures. For example, the presence of fluorine atoms can significantly affect the lipophilicity, metabolic stability, and binding interactions of a compound . The piperidine and quinolinone moieties can also contribute to the compound's basicity, solubility, and overall pharmacokinetic profile . These properties are important for the development of a compound as a potential therapeutic agent.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Synthesis Techniques : Research into similar compounds has explored diverse synthetic methodologies aimed at improving yields, reducing reaction times, and enhancing the selectivity of reactions. For instance, the synthesis and characterization of iron and cobalt dichloride bearing 2-quinoxalinyl-6-iminopyridines demonstrate the intricate process of forming complexes that show good catalytic activities for ethylene reactivity, highlighting the compound's potential utility in catalysis and material science (Sun et al., 2007).

Characterization Techniques : The detailed characterization using techniques such as NMR, IR spectroscopy, and X-ray diffraction analysis aids in understanding the structural and chemical properties of these compounds. This is crucial for the development of new materials and for understanding their interaction with biological systems (Govindhan et al., 2017).

Biological Applications

Cytotoxic Studies : Certain derivatives have been synthesized and characterized with subsequent cytotoxic studies and docking studies to understand their interaction with biological targets. For example, the synthesis of 1-(4-(6-fluorobenzo[d] isoxazol-3-yl) piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl) ethanone offers insights into its potential therapeutic applications, including its cytotoxicity against cancer cells (Govindhan et al., 2017).

Antibacterial and Antimycobacterial Agents : Mefloquine derivatives have been studied for their crystal structures and anti-tubercular activities, showcasing the potential of these compounds in combating infectious diseases. The study on mefloquine derivatives indicates significant anti-tubercular activities, suggesting a promising avenue for developing new antibacterial and antimycobacterial agents (Wardell et al., 2011).

Material Science Applications

Catalysis : The aforementioned synthesis and characterization of complexes with good catalytic activities towards ethylene reactivity underscore the relevance of these compounds in catalysis and material science. This suggests potential applications in industrial processes and the development of new catalysts (Sun et al., 2007).

Propiedades

IUPAC Name |

2-(2-chloro-6-fluorophenyl)-1-(4-quinolin-8-yloxypiperidin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClFN2O2/c23-18-6-2-7-19(24)17(18)14-21(27)26-12-9-16(10-13-26)28-20-8-1-4-15-5-3-11-25-22(15)20/h1-8,11,16H,9-10,12-14H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBHAFHSLPOAQOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)CC4=C(C=CC=C4Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-(2-Hydroxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B3017288.png)

![3-(3-chlorophenyl)-1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![(Z)-4-(tert-butyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3017291.png)

![4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-cyclobutylpyrimidine](/img/structure/B3017295.png)

![N-(3-chloro-4-fluorophenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B3017296.png)

![N-[4-(1,3-oxazol-5-yl)phenyl]acetamide](/img/structure/B3017297.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B3017305.png)